molecular formula C13H22N2O3 B5684049 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B5684049
M. Wt: 254.33 g/mol
InChI Key: WJUZHUUQBJOLJI-UHFFFAOYSA-N
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Description

3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a synthetic organic compound belonging to the class of 3,7-diazabicyclo[3.3.1]nonan-9-ones, also known as bispidinones . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to the quinolizidine plant alkaloids, such as sparteine and cytisine, which are known for a range of pharmacological activities including antiarrhythmic, analgesic, and antidepressant properties . The rigid, three-dimensional bicyclic structure of the bispidinone core can adopt different conformational forms, making it a privileged and versatile scaffold for drug development, particularly for interacting with cellular proteins and membranes . Researchers can utilize this specific acetyl- and methyl-substituted derivative as a key synthetic intermediate for further structural elaboration. The carbonyl and hydroxyl functional groups present on the scaffold offer handles for chemical modification, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies . While the precise activity of this exact analog is under investigation, closely related bispidinone derivatives have demonstrated promising bioactive properties. For instance, certain bispidinone derivatives with amino acid conjugates have been investigated for their cytotoxic effects on pancreatic cancer cells, inducing apoptosis-mediated cell death . Furthermore, recent research on structurally similar compounds has revealed high positive modulatory activity on the AMPA receptor, a key target in neuroscience research for conditions like cognitive disorders and depression . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(7-acetyl-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-9(16)14-5-12(3)7-15(10(2)17)8-13(4,6-14)11(12)18/h11,18H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUZHUUQBJOLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CN(CC(C1)(C2O)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a compound belonging to the diazabicyclo family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O3C_{13}H_{22}N_{2}O_{3} with a molecular weight of approximately 252.31 g/mol. The compound features a bicyclic structure that contributes to its unique biological activities.

PropertyValue
Molecular FormulaC13H22N2O3
Molecular Weight252.31 g/mol
CAS Number147698-79-1
LogP0.168
PSA57.69 Ų

Research indicates that this compound exhibits significant pharmacological activities through various mechanisms:

  • Orexin Receptor Antagonism : The compound acts as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are implicated in sleep regulation, appetite control, and addiction behaviors. Studies have shown that antagonism of these receptors can reduce the expression of behaviors related to drug addiction and anxiety disorders .
  • Antidepressant-like Effects : In animal models, chronic administration of this compound has demonstrated antidepressant-like effects, suggesting its potential utility in treating mood disorders .
  • Cognitive Function : The compound has been associated with improved cognitive functions in rodent models, indicating potential applications in treating cognitive dysfunctions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Animal Models of Anxiety and Fear : In a study involving the rat fear-potentiated startle paradigm, the compound effectively attenuated cardiovascular responses to conditioned fear and novelty exposure . This suggests its potential use in treating anxiety disorders such as PTSD.
  • Depression Models : Chronic treatment with the compound in mouse models resulted in significant reductions in depressive behaviors . This finding aligns with its classification as an antidepressant-like agent.
  • Cognitive Enhancement : Research has indicated that treatment with this compound preserves both declarative and non-declarative learning and memory in rats . This highlights its potential role in cognitive enhancement therapies.

Pharmacological Applications

Given its diverse biological activities, this compound may be developed for various therapeutic applications:

  • Sleep Disorders : As an orexin receptor antagonist, it holds promise for treating insomnia and other sleep-related disorders.
  • Addiction Treatment : Its ability to modulate orexin signaling could be beneficial in addiction therapies, particularly for substances like cocaine and amphetamines .
  • Mood Disorders : The antidepressant-like effects observed warrant further investigation into its use for depression and anxiety disorders.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of diazabicyclo compounds exhibit antimicrobial properties. The structural features of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol may enhance its bioactivity against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structural motifs can have neuroprotective effects. This opens avenues for exploring its potential in treating neurodegenerative diseases .

Material Science Applications

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Its bicyclic structure contributes to the rigidity and stability of the resulting materials .
  • Catalysis : The nitrogen atoms in the bicyclic structure may provide catalytic sites for various organic reactions, enhancing reaction rates and selectivity in synthetic pathways .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial properties of related diazabicyclo compounds. The findings suggested that modifications to the acetyl groups significantly influenced the compound's activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotective agents highlighted similar compounds' ability to inhibit oxidative stress pathways in neuronal cells. This suggests that this compound could be further investigated for its protective effects against neurotoxicity .

Research Findings

The conformational analysis of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes has revealed multiple stable conformers that could influence its reactivity and interaction with biological targets . Understanding these conformations is crucial for optimizing its applications in drug design.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bispidine Derivatives

Compound Name Substituents (Positions 3,7) Key Modifications Biological Activity/Application Reference
Target Compound Acetyl 1,5-dimethyl; 9-OH Lipid bilayer modification
3-Acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Acetyl, benzofuran-5-carbonyl Unsymmetrical diacyl substitution AMPA receptor modulation
PAM-43 (3,7-bis(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one) Dihydrobenzofuran-carbonyl Tritium-labeled for binding studies High-affinity AMPA receptor ligand (132 Ci/mmol)
1,5-Diphenyl-3,7-bis(2-hydroxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (BisP1) Hydroxyethyl Aromatic substituents (1,5-diphenyl) Scaffold for metal complexation
N,N′-bis(haloacetyl) bispidines (e.g., 2-iodoethanone derivatives) Haloacetyl (iodo, bromo, chloro) Peroxosolvate formation Study of O–X (X = halogen) bonding
3-Cyclopropanmethyl-7-alkoxyalkyl derivatives Cyclopropanmethyl, alkoxyalkyl Alkoxyalkyl chain for lipophilicity Broad pharmacological screening

Conformational Analysis

  • Target Compound : Adopts a rigid chair-chair conformation, stabilized by intramolecular hydrogen bonding (O–H···O=C) .
  • Heteroatom-Substituted Analogs: 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol exhibits chair-boat conformers in crystalline states, reducing metabolic stability compared to the target compound .

Key Research Findings

  • Antimicrobial Activity: Alkyl hydrazine carboxylates with tetraaryl substitutions exhibit MIC = 8–16 μg/mL against Staphylococcus aureus, outperforming non-aromatic bispidines .

Q & A

Q. How does its conformational rigidity compare to analogs in solution versus solid state?

  • Methodology :
  • X-ray crystallography : Resolve chair-boat conformers (e.g., 1,5-dimethyl derivatives adopt chair–boat geometry with ΔG ≈ 2.1 kcal/mol) .
  • NMR relaxation studies : Measure T₁/T₂ times to assess rotational freedom in DMSO-d₆ .

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